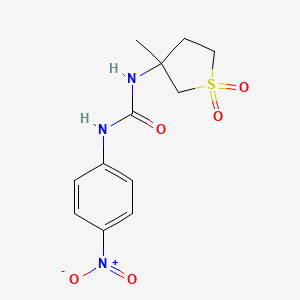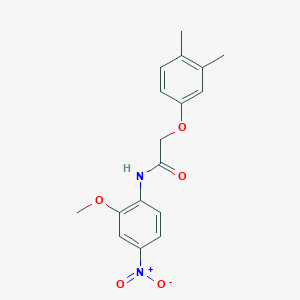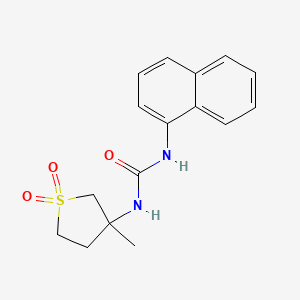![molecular formula C15H12ClN3O3S B3929085 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3929085.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide
Overview
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as CPT-11, is an irinotecan derivative that has been extensively studied for its potential use in cancer treatment. This compound is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. CPT-11 has been shown to be effective against a variety of cancer types, including colorectal, lung, and ovarian cancer.
Mechanism of Action
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. SN-38 then inhibits the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase I, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is its broad spectrum of activity against different types of cancer. It has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, this compound has some limitations for lab experiments. It is a prodrug that requires activation by carboxylesterase, which can vary in activity between different cell types. Additionally, this compound can be toxic to normal cells, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide. One area of interest is the development of new prodrugs that can be activated more efficiently by carboxylesterase. Another area of research is the combination of this compound with other chemotherapy drugs or targeted therapies to improve its effectiveness. Additionally, there is interest in developing this compound for use in combination with immunotherapy, which can enhance the immune system's ability to target and eliminate cancer cells.
Scientific Research Applications
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including colorectal, lung, and ovarian cancer. This compound works by inhibiting the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing.
properties
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-4-2-3-5-11(9)14(20)18-15(23)17-13-7-6-10(19(21)22)8-12(13)16/h2-8H,1H3,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZBVIMXNKWISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929008.png)
![1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B3929014.png)
![10-benzoyl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929029.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929037.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929054.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3929063.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3929067.png)


![10-benzoyl-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929116.png)